Product packaging for 5-(4-Bromophenyl)pyrimidine(Cat. No.:CAS No. 160377-42-4)

5-(4-Bromophenyl)pyrimidine

Cat. No.: B2776488
CAS No.: 160377-42-4
M. Wt: 235.084
InChI Key: GJBAOBLGEYEVMJ-UHFFFAOYSA-N
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Description

Contextualization within Pyrimidine (B1678525) Chemistry

Pyrimidine, a heterocyclic aromatic organic compound with two nitrogen atoms at positions 1 and 3 of a six-membered ring, is a fundamental building block in numerous biologically active molecules. iomcworld.comheteroletters.org Its derivatives are integral components of vital biomolecules like DNA and RNA. The compound 5-(4-Bromophenyl)pyrimidine belongs to this important class of nitrogen-containing heterocyclic compounds. atlantis-press.comontosight.ai Its structure is characterized by a pyrimidine core with a 4-bromophenyl group attached at the fifth position. This specific substitution pattern, particularly the presence of the bromine atom, provides a reactive handle for further chemical modifications, making it a versatile intermediate in organic synthesis. nih.gov

Broad Spectrum of Research Interest in Pyrimidine Derivatives

The pyrimidine core is a privileged scaffold in medicinal chemistry and drug discovery, with its derivatives exhibiting a wide array of biological activities. iomcworld.comresearchgate.net These include antimicrobial, antiviral, anticancer, anti-inflammatory, and cardiovascular effects. ontosight.airesearchgate.netscispace.com The versatility of the pyrimidine ring allows for the introduction of various functional groups, leading to a diverse range of compounds with distinct pharmacological profiles. ontosight.ai Beyond medicine, pyrimidine derivatives also find applications in agrochemicals, such as herbicides and fungicides, and in materials science for the development of advanced polymers and coatings. chemimpex.com

Specific Focus on this compound Scaffolds in Advanced Research

The this compound scaffold has garnered specific attention due to its role as a key intermediate in the synthesis of complex molecules with significant therapeutic potential. chemimpex.comlookchem.com The presence of the bromophenyl group not only influences the molecule's electronic properties and potential for biological interactions but also serves as a crucial anchor for synthetic transformations like cross-coupling reactions. nih.govcymitquimica.com

Synthesis and Intermediates:

Research has established efficient synthetic routes to this compound and its derivatives. A common pathway involves the synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207), a key intermediate. atlantis-press.comatlantis-press.com This intermediate can be prepared from commercially available starting materials like methyl 2-(4-bromophenyl) acetate (B1210297) through a multi-step process that includes the formation of dimethyl 2-(4-bromophenyl)malonate and this compound-4,6-diol. atlantis-press.comatlantis-press.com The chlorination of the diol yields the desired dichloropyrimidine derivative. chemicalbook.comgoogle.com

Crystal Structure and Molecular Interactions:

The three-dimensional structure of derivatives of this compound has been elucidated through techniques like single-crystal X-ray diffraction. For instance, the crystal structure of ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate revealed the formation of one-dimensional, homochiral, supramolecular assemblies. mdpi.comresearchgate.net These structures are stabilized by weak n-π interactions involving the bromine atom of the phenyl substituent, highlighting the role of the halogen in directing the solid-state architecture of these molecules. mdpi.comresearchgate.net

Biological and Pharmaceutical Significance:

Derivatives of this compound have shown promise in various therapeutic areas. For example, 5-(4-Bromophenyl)-6-ethylpyrimidine-2,4-diamine has been investigated for its potential antimicrobial, antiviral, and anticancer properties. ontosight.ai The bromophenyl group can influence how the molecule interacts with biological targets like enzymes and receptors. ontosight.aicymitquimica.com

Notably, 5-(4-bromophenyl)-4,6-dichloropyrimidine is a crucial reactant in the synthesis of Macitentan, an orally active dual endothelin receptor antagonist used for treating pulmonary arterial hypertension. lookchem.comacs.org Furthermore, research into 2,4-bis(benzyloxy)-5-arylpyrimidines has identified them as novel inhibitors of the molecular chaperone HSP90, a significant target in cancer therapy. nih.govtandfonline.com Studies have shown that these compounds can exhibit antiproliferative activity against breast cancer cell lines. nih.govtandfonline.com Another area of investigation involves the development of pyrimidine derivatives as bone anabolic agents, where a derivative containing a 4-bromophenyl group was identified as a potent agent promoting osteogenesis. nih.gov

The following table summarizes key research findings related to this compound and its derivatives:

Compound/Derivative Research Focus Key Findings Citations
5-(4-Bromophenyl)-4,6-dichloropyrimidine Synthesis and Application An important intermediate for synthesizing pyrimidines and is used in the production of the drug Macitentan. atlantis-press.comlookchem.comatlantis-press.com
Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Crystal Structure Analysis Forms one-dimensional homochiral chains through halogen-π interactions. mdpi.comresearchgate.net
5-(4-Bromophenyl)-6-ethylpyrimidine-2,4-diamine Biological Activity Explored for potential antimicrobial, antiviral, and anticancer properties. ontosight.ai
N-(5-bromo-4-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-yl)hexanamide Bone Anabolic Agents Identified as a potent agent promoting osteogenesis in in-vitro and in-vivo models. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7BrN2 B2776488 5-(4-Bromophenyl)pyrimidine CAS No. 160377-42-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-bromophenyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2/c11-10-3-1-8(2-4-10)9-5-12-7-13-6-9/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJBAOBLGEYEVMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 4 Bromophenyl Pyrimidine and Its Derivatives

Established Synthetic Routes to 5-(4-Bromophenyl)pyrimidine Core Structures

The construction of the this compound core is a multi-step process that relies on the sequential formation of key intermediates. A widely recognized and pivotal intermediate in this synthetic pathway is 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207). atlantis-press.comchemicalbook.comatlantis-press.comgoogle.com This compound serves as a versatile building block for further chemical modifications.

The synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine is achieved through a four-step sequence starting from p-bromophenylacetic acid. google.com This pathway involves esterification, malonate synthesis, cyclization to form the pyrimidine (B1678525) ring, and subsequent chlorination.

The initial step in the synthesis is the esterification of p-bromophenylacetic acid to produce its corresponding methyl ester, methyl 2-(4-bromophenyl)acetate. This reaction is typically carried out using methanol (B129727) in the presence of an acid catalyst. google.comacs.orgwikipedia.org Common catalysts include thionyl chloride or solid acid catalysts. google.comacs.org For instance, reacting 4-bromophenylacetic acid with methanol and thionyl chloride at a temperature maintained between 0-5°C, followed by stirring for 3 hours at room temperature, yields the desired ester. acs.org Alternatively, a solid acid catalyst can be employed, where p-bromophenylacetic acid is refluxed with methanol for approximately 5 hours. google.com

Table 1: Catalytic Esterification of p-Bromophenylacetic Acid

ReactantCatalystSolventReaction ConditionsProduct
p-Bromophenylacetic acidThionyl ChlorideMethanol0-5°C to room temp., 3hMethyl 2-(4-bromophenyl)acetate
p-Bromophenylacetic acidSolid Acid CatalystMethanolReflux, 5hMethyl 2-(4-bromophenyl)acetate

The subsequent step involves the conversion of methyl 2-(4-bromophenyl)acetate into dimethyl 2-(4-bromophenyl)malonate. This transformation is a crucial carbon-carbon bond-forming reaction. The synthesis is accomplished by reacting methyl p-bromophenylacetate with dimethyl carbonate in the presence of a strong base. google.com While sodium hydride or sodium amide have been used in the past, sodium methoxide (B1231860) is a more recently utilized base for this reaction. google.com This step is foundational for creating the dicarbonyl precursor necessary for the upcoming cyclization.

Table 2: Malonate Synthesis from Methyl 2-(4-bromophenyl)acetate

ReactantReagentBaseProduct
Methyl 2-(4-bromophenyl)acetateDimethyl CarbonateSodium MethoxideDimethyl 2-(4-bromophenyl)malonate

Table 3: Chlorination of this compound-4,6-diol

ReactantChlorinating AgentCatalyst/SolventReaction ConditionsProduct
This compound-4,6-diolPhosphorus oxychloride (POCl3)N/AReflux, 8h5-(4-Bromophenyl)-4,6-dichloropyrimidine
This compound-4,6-diolPhosphorus oxychloride (POCl3)N,N-dimethylaniline/Toluene30°C to 100°C, 4h5-(4-Bromophenyl)-4,6-dichloropyrimidine

The synthesis of pyrimidine derivatives is a cornerstone of heterocyclic chemistry, owing to the wide range of biological activities exhibited by this class of compounds. growingscience.comorientjchem.orgorientjchem.org Multistep synthesis methods are often employed to construct the pyrimidine core and introduce various functional groups. These methods typically involve the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine or a related species.

A common and versatile approach is the Principal Synthesis, which involves the reaction of a β-dicarbonyl compound with an N-C-N fragment, such as an amidine, urea, or thiourea. The nature of the substituents on both the dicarbonyl compound and the N-C-N reagent allows for the synthesis of a diverse array of substituted pyrimidines.

More contemporary methods often focus on improving efficiency and sustainability. Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form the product, have gained prominence. researchgate.net For instance, the one-pot, three-component reaction of an aldehyde, malononitrile, and benzamidine (B55565) hydrochloride can be used to synthesize pyrimidine derivatives. growingscience.com These methods are often catalyzed by various agents, including nanocatalysts, to enhance reaction rates and yields under environmentally benign conditions. researchgate.net The development of such green synthetic routes is an active area of research in the field of pyrimidine chemistry. researchgate.net

Synthesis of 5-(4-Bromophenyl)-4,6-dichloropyrimidine as Key Intermediate

Advanced and Optimized Synthetic Strategies

Modern synthetic approaches have moved towards more efficient and versatile methods, including palladium-catalyzed cross-coupling reactions for C-C bond formation, classical condensation reactions for heterocycle construction, and various functional group transformations to build molecular complexity.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Suzuki-Miyaura reaction, in particular, is widely employed for the arylation of heterocyclic compounds due to the stability, low toxicity, and commercial availability of boronic acid reagents.

The Suzuki-Miyaura reaction has been successfully applied to 5-(4-bromophenyl)-4,6-dichloropyrimidine to synthesize novel 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidine analogs. In this reaction, the bromine atom on the phenyl ring serves as the coupling site, allowing for the introduction of various aryl and heteroaryl groups. The general scheme involves the reaction of 5-(4-bromophenyl)-4,6-dichloropyrimidine with a range of substituted arylboronic acids in the presence of a palladium catalyst and a base.

Studies have shown that electron-rich boronic acids tend to produce good to excellent yields of the coupled products. This method provides a direct route to a library of biphenyl-substituted pyrimidines, which are valuable scaffolds in medicinal chemistry.

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the catalyst system, base, solvent, and temperature. Optimization studies for the arylation of 5-(4-bromophenyl)-4,6-dichloropyrimidine have identified effective conditions to maximize product yield.

A common and effective catalyst is Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). The reaction is typically performed in an inert atmosphere to prevent catalyst degradation. The choice of base and solvent is also critical; a combination of potassium phosphate (B84403) (K₃PO₄) as the base and 1,4-dioxane (B91453) as the solvent has been shown to provide good yields. Microwave-assisted procedures have also been developed, which can significantly reduce reaction times while maintaining high yields.

The table below summarizes the optimized conditions and yields for the coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine with various arylboronic acids.

EntryArylboronic AcidCatalyst (mol%)BaseSolventYield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane85
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane90
33-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane88
44-Methylphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane86
54-Chlorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane75
62-Thiopheneboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane80

This interactive table is based on reported research findings for the Suzuki-Miyaura coupling reaction.

The construction of the pyrimidine ring itself is a crucial step in the synthesis of this compound. This is typically achieved through a condensation reaction, a fundamental process in heterocyclic chemistry. A widely used method involves the cyclization of a 1,3-dicarbonyl equivalent with a nitrogen-containing reagent like formamide (B127407) or formamidine (B1211174).

The synthesis often begins with 4-bromophenylacetic acid. This starting material is converted in several steps to dimethyl 2-(4-bromophenyl)malonate. This malonate derivative serves as the three-carbon (C-C-C) fragment required for pyrimidine ring formation. The cyclization is then accomplished by reacting the dimethyl 2-(4-bromophenyl)malonate with formamide in the presence of a base. nih.gov This reaction proceeds through a condensation mechanism to form the heterocyclic ring, yielding this compound-4,6-diol. nih.gov This method is advantageous as it utilizes readily available and inexpensive reagents. nih.gov

An alternative approach uses formamidine hydrochloride for the cyclization step. lboro.ac.uk These condensation strategies are robust and allow for the large-scale production of the pyrimidine core.

Once the this compound core is assembled, functional group transformations are employed to introduce diverse substituents, enabling the synthesis of a wide array of derivatives.

A key transformation is the conversion of the hydroxyl groups in this compound-4,6-diol to chloro groups. This is typically achieved by treating the diol with a chlorinating agent such as phosphorus oxychloride (POCl₃). thieme-connect.de The resulting 5-(4-bromophenyl)-4,6-dichloropyrimidine is a highly versatile intermediate. mdpi.comnih.gov The chloro substituents are excellent leaving groups and can be displaced by various nucleophiles. researchgate.net For example, reactions with amines, alcohols, or thiols can be used to introduce a wide range of functional groups at the 4 and 6 positions of the pyrimidine ring, demonstrating the utility of this intermediate for creating diverse molecular structures. researchgate.net

Furthermore, the bromine atom on the C5-phenyl group, as discussed previously, serves as a handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl and heteroaryl substituents. researchgate.net This dual reactivity—at the pyrimidine ring and the phenyl substituent—makes this compound a valuable building block for complex molecule synthesis.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for Arylation

Stereoselective Synthesis Approaches

While this compound itself is an achiral molecule, the development of stereoselective methods is crucial for synthesizing chiral derivatives, which are often required for biological applications. Stereoselective approaches for pyrimidine derivatives generally involve the asymmetric functionalization of a pre-existing pyrimidine ring or the use of chiral building blocks during the ring's construction.

One established strategy is the rhodium-catalyzed asymmetric allylation of pyrimidines. This method allows for the direct and highly regioselective and enantioselective introduction of a chiral allyl group onto a nitrogen atom of the pyrimidine ring, using a chiral diphosphine ligand to control the stereochemistry. nih.gov This approach leads to the formation of chiral pyrimidine acyclic nucleosides with high enantiomeric excess (up to 99% ee). nih.gov

Another approach involves the asymmetric cyclopropanation of N1-vinylpyrimidines. By reacting these substrates with phenyliodonium (B1259483) ylides in the presence of a chiral catalyst, pyrimidine-substituted donor-acceptor cyclopropanes can be synthesized with high yield and enantioselectivity. rsc.org These chiral cyclopropanes can then be converted into various chiral nucleoside analogues. rsc.org

Although these methods have not been specifically reported for this compound, they represent viable and powerful strategies for accessing its chiral derivatives by applying them to appropriately functionalized precursors.

Structure Activity Relationship Sar Studies of 5 4 Bromophenyl Pyrimidine Analogues

Impact of Substituent Variation on Biological Activity

The biological activity of 5-(4-bromophenyl)pyrimidine analogues is highly sensitive to the nature and position of substituents on both the pyrimidine (B1678525) core and the bromophenyl moiety. Strategic modifications can enhance potency, selectivity, and pharmacokinetic properties.

Modification of the Pyrimidine Core

The pyrimidine ring offers multiple positions (C2, C4, and C6) for substitution, which significantly influences the molecule's interaction with its biological target. mdpi.com

Substitution at C2 and C4: Research on kinase inhibitors has demonstrated that the 2,4-disubstituted pyrimidine core is crucial for maintaining activity. For instance, introducing a thiomethyl group at the C2 position or an amino group at the C4 position can modulate the inhibitory profile of these compounds against enzymes like Epidermal Growth Factor Receptor (EGFR) kinase. nih.gov In one study, a series of 5-bromo-pyrimidine derivatives were synthesized from 5-bromo-2,4-dichloro pyrimidine, where substitutions at the C2 and C4 positions with piperazine-linked moieties led to compounds with significant anticancer and antimicrobial activities. ijpcbs.com

Substitution at C5: While the parent compound features a 4-bromophenyl group at C5, modifying other substituents on the ring, such as adding an amino group, has been explored to convert antiviral agents into antitumor agents. nih.gov The size of an alkyl group at the C5 position of related pyrrolo[2,3-d]pyrimidines has also been shown to influence antitumor activity, suggesting that steric bulk at this position is a key determinant of potency. nih.gov

Fused Ring Systems: A significant modification involves fusing another heterocyclic ring to the pyrimidine core. For example, oxazolo[5,4-d]pyrimidines, which can be considered purine analogues, have been investigated as potent anticancer agents. mdpi.com The SAR of these fused systems reveals that substituents on both the pyrimidine and the fused oxazole ring play a critical role in their antiproliferative effects. mdpi.comnih.gov

Table 1: Impact of Pyrimidine Core Modifications on Biological Activity
Modification SiteModification TypeObserved Biological EffectPrimary Target Class
C2Thiomethyl groupSpecific inhibition of EGFR protein kinase. nih.govKinases
C4(Substituted) Amino groupPotent kinase inhibition. nih.govKinases
C2 and C4Piperazine-linked sulfonyl/amide groupsAnticancer and broad-spectrum antimicrobial activity. ijpcbs.comVarious (Anticancer/Antimicrobial)
C5Amino group introductionShift from antiviral to antitumor activity. nih.govVarious (Anticancer)
Fused RingFusion with oxazole ring (Oxazolo[5,4-d]pyrimidine)Potent inhibition of VEGFR2 and antiproliferative activity. mdpi.comnih.govKinases

Derivatization at the Bromophenyl Moiety

The 4-bromophenyl group at the C5 position is a critical component for the activity of these pyrimidine analogues, serving as a key hydrophobic and halogen-bonding contributor.

Halogen Substitution: The bromine atom itself is often crucial. Studies on related heterocyclic systems have shown that a bromo or iodo substitution on the phenyl ring is vital for potent activity. nih.gov In some series, replacing bromine with chlorine or adding a second chlorine atom to the phenyl ring enhances anticancer activity. researchgate.net

Positional Isomerism and Additional Substituents: The position of substituents on the phenyl ring significantly impacts efficacy. The presence of small groups, such as methoxy (-OCH3), on the phenyl ring has been found to be beneficial for the activity of certain pyrimidine-based inhibitors. nih.govmdpi.com SAR studies have revealed that electron-donating groups (like -NH2) and electron-withdrawing groups (like -Cl) at the ortho- and para-positions of the phenyl ring are highly influential for anticancer activity. researchgate.net For a series of 2,4,5-trimethoxyphenyl pyrimidine derivatives, moving a substituent from the para- to the meta-position on the C4-phenyl ring led to a significant loss of activity, highlighting the stringent spatial requirements for target interaction. nih.gov

Table 2: Impact of Bromophenyl Moiety Modifications on Biological Activity
Modification TypePosition on Phenyl RingObserved Biological EffectPrimary Target Class
Iodo substitution (for Bromo)para-Potent D5 receptor partial agonist activity. nih.govGPCRs
Methoxy group-Beneficial for HDAC inhibitory activity. nih.govHDACs
Dichloro substitution-Enhanced anticancer activity. researchgate.netVarious (Anticancer)
Electron Donating/Withdrawing Groupsortho-, para-Highly influential for anticancer activity. researchgate.netVarious (Anticancer)

Role of Bridging Linkers and Ancillary Rings

In many potent analogues, the this compound scaffold is connected to other chemical moieties through a linker. The nature of this linker and the ancillary rings attached to it are pivotal for optimizing biological activity.

Linker Composition and Length: Flexible linkers, such as an ethoxy chain, have been incorporated to connect the primary scaffold to an ancillary ring, as seen in the dual endothelin receptor antagonist, Macitentan. In other designs, more rigid linkers like a piperazine ring are used to attach various functional groups, which has proven effective in creating compounds with dual anticancer and antimicrobial properties. ijpcbs.com The length and rigidity of the linker control the spatial orientation of the terminal groups, which is critical for fitting into the target's binding pocket.

Ancillary Rings: The terminal groups attached via these linkers are often ancillary aromatic or heterocyclic rings. These rings can form additional hydrophobic, pi-stacking, or hydrogen-bonding interactions with the target protein, thereby enhancing binding affinity and selectivity. For instance, the design of dual EGFR and VEGFR-2 inhibitors often involves linking the pyrimidine core to another pharmacophoric ring system known to interact with these kinases. nih.gov The SAR of these ancillary groups is explored extensively; for example, in one series, a 3',5'-dimethoxyphenyl moiety produced a highly selective inhibitor for the FGF receptor tyrosine kinase. acs.org

Quantitative Structure-Activity Relationship (QSAR) Analyses

QSAR is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity. nih.gov For pyrimidine derivatives, QSAR models provide valuable insights into the physicochemical properties that govern their potency.

Several QSAR studies have been performed on pyrimidine analogues to predict their anticancer activity against various targets, including vascular endothelial growth factor receptor 2 (VEGFR-2) and AXL kinase. nih.govijprajournal.com These studies typically employ a range of molecular descriptors.

Descriptor-Based Models: 2D-QSAR models for pyrimidine derivatives have successfully used topological and physicochemical descriptors to predict activity. ijprajournal.comresearchgate.net Important descriptors often include:

Topological Descriptors: Indices such as the Balaban index, Wiener index, and Randic index, which describe molecular size, shape, and branching.

Electronic Descriptors: Parameters related to the electronic environment, such as the E-state index.

Physicochemical Descriptors: Properties like the logarithm of the partition coefficient (logP), indicating hydrophobicity, and molar refractivity, related to molecular volume and polarizability. journalwjbphs.com

Modeling Techniques: The correlation between these descriptors and biological activity is established using statistical methods like Multiple Linear Regression (MLR) and machine learning algorithms such as Artificial Neural Networks (ANN). nih.gov For a series of VEGFR-2 inhibitors, an ANN model showed superior predictive power compared to an MLR model, indicating a complex, non-linear relationship between structure and activity. nih.gov 3D-QSAR and 4D-QSAR methods, which consider the three-dimensional conformation of molecules and their alignment, offer even more detailed insights for inhibitor design. encyclopedia.pub

Table 3: Summary of QSAR Studies on Pyrimidine Analogues
Target/ActivityModeling TechniqueKey Findings/Important DescriptorsReference
VEGFR-2 InhibitionMLR, ANNANN model showed superior performance, indicating a non-linear SAR. nih.gov
AXL Kinase Inhibition2D-QSARTopological descriptors and bulky groups were found to have a positive impact on activity. ijprajournal.comresearchgate.net ijprajournal.comresearchgate.net
Antiviral, Antimalarial, AnticancerGroup-based QSAR (GQSAR)Identified the importance of hydrophobicity (SLogP), electronic properties (EState), and polarizability at specific substitution sites. journalwjbphs.com journalwjbphs.com
Breast Cancer (MCF7) Inhibition2D-QSARGenerated models with high correlation (r² = 0.99) used to predict the activity of newly designed conjugates. nih.gov nih.gov

Pharmacophore Modeling and Ligand Design Principles

Pharmacophore modeling is a cornerstone of rational drug design, defining the essential steric and electronic features required for a molecule to interact with a specific biological target. mdpi.com For this compound analogues, which frequently target kinase enzymes, pharmacophore models are often based on the structure of ATP, the natural ligand for these enzymes. acs.org

Key Pharmacophoric Features: A typical pharmacophore model for a pyrimidine-based kinase inhibitor includes:

Hydrogen Bond Acceptors (HBA): The nitrogen atoms in the pyrimidine ring often act as hydrogen bond acceptors, mimicking the interactions of the adenine base of ATP with the "hinge region" of the kinase. acs.org

Hydrogen Bond Donors (HBD): Amino groups or other substituents attached to the pyrimidine core can serve as hydrogen bond donors.

Hydrophobic/Aromatic Regions: The 4-bromophenyl ring and other ancillary rings typically occupy hydrophobic pockets within the ATP-binding site. mdpi.comijpsr.com

Ligand Design Principles: These pharmacophore models serve as a blueprint for designing new and improved inhibitors.

Virtual Screening: A pharmacophore model can be used as a 3D query to search large chemical databases for novel scaffolds that possess the desired features, potentially leading to the discovery of new lead compounds. ijpsr.com

Scaffold Hopping and Bioisosteric Replacement: The pyrimidine scaffold itself is often considered a bioisostere for other aromatic systems. mdpi.com Design strategies may involve replacing a known core (e.g., quinazoline) with a pyrimidine ring to improve properties while maintaining the key pharmacophoric interactions.

Molecular Hybridization: This principle involves combining distinct pharmacophores from different active molecules into a single hybrid compound. researchgate.net For example, a pyrimidine core might be linked to a moiety known to interact with a specific sub-pocket of a kinase, aiming for enhanced potency and/or dual-target activity. nih.govresearchgate.net

By integrating SAR data, QSAR models, and pharmacophore hypotheses, medicinal chemists can rationally design novel this compound analogues with optimized activity profiles for targeted therapeutic applications.

Medicinal Chemistry and Pharmaceutical Applications of 5 4 Bromophenyl Pyrimidine Derivatives

Role as Key Intermediates in Drug Synthesis

The structural attributes of 5-(4-bromophenyl)pyrimidine make it an invaluable starting material for the synthesis of complex molecules with therapeutic potential. The bromine atom provides a reactive handle for cross-coupling reactions, while the pyrimidine (B1678525) ring can be functionalized at various positions, allowing for the generation of diverse chemical libraries.

One of the most significant applications of this compound is its role as a key intermediate in the synthesis of Macitentan, a potent dual endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension. researchgate.net The synthesis of Macitentan involves a multi-step process where 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207), a derivative of this compound, is a critical building block.

The synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine itself typically starts from p-bromophenylacetic acid, which undergoes esterification, reaction with dimethyl carbonate, cyclization with formamidine (B1211174) hydrochloride, and subsequent chlorination to yield the desired intermediate. google.com In the synthesis of Macitentan, 5-(4-bromophenyl)-4,6-dichloropyrimidine is first reacted with N-propylsulfamide in the presence of a base to form an intermediate. This intermediate is then further reacted with ethylene (B1197577) glycol and subsequently with 5-bromo-2-chloropyrimidine to yield Macitentan. atlantis-press.com

Several synthetic routes for Macitentan have been developed, with variations in the reaction conditions, solvents, and bases used to optimize the yield and purity of the final product. These methods highlight the importance of this compound as a foundational molecule in the production of this life-saving medication.

Table 1: Optimized Reaction Conditions for the Synthesis of a Key Macitentan Intermediate

Entry Base Solvent Temperature (°C) Yield (%)
1 K2CO3 THF Room Temperature 20
2 K2CO3 THF 50 60
3 K2CO3 Acetonitrile Room Temperature 30
4 K2CO3 Acetonitrile 50 85
5 K2CO3 Toluene Room Temperature 10
6 K2CO3 Toluene 50 30
7 KOtBu THF 50 70
8 KOtBu Toluene 50 40

The pyrimidine scaffold is a well-established pharmacophore in antiviral drug design, with numerous pyrimidine derivatives exhibiting potent activity against a wide range of viruses. researchgate.netnih.gov These compounds often act by inhibiting viral replication through various mechanisms, such as targeting viral enzymes or interfering with the synthesis of viral nucleic acids. While the pyrimidine core is a common feature in many antiviral drugs, the specific use of this compound as a key starting material for the synthesis of known antiviral agents is not extensively documented in publicly available scientific literature. However, its structural motifs suggest its potential as a versatile building block in the synthesis of novel antiviral compounds. scholarsresearchlibrary.com The development of new antiviral therapies is a continuous effort, and the exploration of diverse chemical scaffolds, including derivatives of this compound, remains an active area of research. purdue.edu

Similarly to antiviral drug discovery, the pyrimidine nucleus is a cornerstone in the development of anticancer agents. ekb.egnih.gov Many clinically used anticancer drugs, such as 5-fluorouracil, are pyrimidine analogs that interfere with DNA synthesis in rapidly dividing cancer cells. The this compound scaffold holds potential for the synthesis of novel anticancer compounds, for instance, as inhibitors of protein kinases, which are often dysregulated in cancer. semanticscholar.orgnih.gov While numerous patents and research articles describe the synthesis and anticancer activity of a wide array of pyrimidine derivatives, the direct and widespread use of this compound as a key intermediate for specific anticancer drugs in clinical development is not prominently reported in the available literature. Nevertheless, the adaptability of its structure makes it a candidate for the generation of new chemical entities with potential antiproliferative properties. justia.com

Drug Discovery and Lead Optimization Strategies

The this compound core has been instrumental in drug discovery efforts, particularly in the identification of potent inhibitors and in the optimization of lead compounds to achieve desirable pharmacokinetic properties.

The discovery of Macitentan is a prime example of a successful drug discovery program that utilized the this compound scaffold. The development of Macitentan involved the screening of a library of pyrimidine derivatives, leading to the identification of compounds with high affinity for endothelin receptors. researchgate.net Structure-activity relationship (SAR) studies revealed that the 5-(4-bromophenyl) group was crucial for potent activity. Further optimization of the substituents on the pyrimidine ring and the side chain led to the discovery of Macitentan as a dual endothelin receptor antagonist with an excellent efficacy and safety profile. acs.org

Beyond endothelin receptor antagonism, the this compound scaffold has the potential to be explored for the development of inhibitors for other therapeutic targets. For instance, the structural similarity of pyrimidines to the purine bases of ATP makes them attractive candidates for the design of kinase inhibitors. nih.govacs.org The 4-bromophenyl group can be modified or replaced to explore interactions with different binding pockets, and the pyrimidine core can be further functionalized to enhance potency and selectivity.

A critical aspect of drug development is achieving good oral bioavailability, which allows for convenient administration and improved patient compliance. Macitentan, derived from this compound, is an orally active drug with favorable pharmacokinetic properties. researchgate.net Studies have shown that Macitentan is well-absorbed after oral administration, with a long half-life that allows for once-daily dosing. Its metabolic profile is also well-characterized, with the formation of an active metabolite that contributes to its therapeutic effect. The successful development of an orally bioavailable drug like Macitentan underscores the potential of the this compound scaffold to be incorporated into molecules with desirable drug-like properties. Strategies to enhance oral bioavailability of drug candidates often involve modification of physicochemical properties such as solubility and permeability, and the versatile chemistry of the pyrimidine ring allows for such modifications.

Table 2: Pharmacokinetic Properties of Macitentan

Parameter Value
Time to Maximum Concentration (Tmax) ~8 hours
Oral Bioavailability High
Protein Binding >99%
Terminal Half-life Approximately 16 hours
Metabolism Primarily via oxidative depropylation to an active metabolite
Excretion Mainly as metabolites in urine and feces

Biological and Pharmacological Activities of 5 4 Bromophenyl Pyrimidine Derivatives

Anti-Cancer Activities

The pyrimidine (B1678525) nucleus is a cornerstone in the development of anticancer therapeutics, largely because of its structural role in nucleobases. The functionalization of this scaffold, such as with a 5-(4-bromophenyl) group, has led to the discovery of derivatives with potent activity against various cancer models. This activity is often mediated through the inhibition of key enzymes and molecular pathways that are critical for the growth and survival of cancer cells.

Antiproliferative Effects on Cancer Cell Lines (e.g., HCT116, K562)

Derivatives built upon a core pyrimidine structure have demonstrated significant antiproliferative effects against a variety of human cancer cell lines. The chronic myeloid leukemia (CML) cell line K562, which is characterized by the Bcr-Abl fusion protein, has been a key model for evaluating such compounds. Ferrocene-modified analogues of Nilotinib, a well-known phenylamino-pyrimidine-based drug, have been synthesized and tested for their ability to inhibit the growth of K562 cells. nih.gov These studies underscore the importance of the pyrimidine scaffold in designing compounds that target specific cancer cell vulnerabilities.

In one study, novel ferrocene-functionalized analogues of Imatinib and Nilotinib were evaluated against a panel of Bcr-Abl-positive leukemia cell lines, including K-562. nih.gov The results showed that certain derivatives exhibited superior activity against the K-562 cell line compared to the reference drug, Imatinib. nih.govnih.gov This highlights the potential for modifying the phenyl-pyrimidine core to enhance antiproliferative potency. While direct studies on 5-(4-bromophenyl)pyrimidine derivatives against the HCT116 colon cancer cell line are not extensively detailed in the available literature, the broad cytotoxic effects of various pyrimidine derivatives against HCT116 cells suggest this is a promising area for future research. researchgate.net

Table 1: Antiproliferative Activity of Selected Pyrimidine Derivatives

Compound ClassCell LineActivity NotedReference
Ferrocene-Modified Nilotinib AnaloguesK-562 (Chronic Myeloid Leukemia)Demonstrated superior activity compared to Imatinib. nih.govnih.gov
General Pyrimidine DerivativesHCT-116 (Colon Carcinoma)Various derivatives show cytotoxic effects. researchgate.net

Tyrosine Kinase Inhibition (e.g., Bcr/Abl kinase)

The Bcr-Abl tyrosine kinase is a constitutively active enzyme that is the causative agent in over 90% of chronic myeloid leukemia (CML) cases. researchgate.net The development of specific inhibitors for this kinase has revolutionized CML treatment. A prominent class of Bcr-Abl inhibitors is based on the phenylamino-pyrimidine structure. nih.govnih.gov

Imatinib, the first successful Bcr-Abl inhibitor, features a pyridine-pyrimidine system that interacts with key residues in the ATP-binding site of the kinase, such as Phe317 in the hinge region. nih.gov Nilotinib, a second-generation inhibitor, is a phenylamino-pyrimidine derivative designed to have higher potency and selectivity for Bcr-Abl. researchgate.net The structure-activity relationship (SAR) studies of these inhibitors reveal that the pyrimidine core is essential for binding. Modifications, including substitutions on the phenyl ring, are crucial for optimizing potency and overcoming resistance. The investigation of novel analogues, including those with ferrocene (B1249389) moieties, continues to be an active area of research aimed at targeting Bcr-Abl positive leukemia cells like K-562. nih.govnih.gov These findings establish the foundational importance of the substituted pyrimidine scaffold in the ongoing development of potent tyrosine kinase inhibitors.

Interaction with Specific Molecular Targets (e.g., CDK-8 protein)

Cyclin-dependent kinases (CDKs) are critical regulators of the cell cycle and transcription, and their dysregulation is a common feature of many cancers, making them attractive therapeutic targets. nih.gov Specifically, CDK8, a component of the Mediator complex, has emerged as a target of interest in oncology. nih.gov

The pyrimidine scaffold is recognized as a promising lead for the synthesis of medicinally important compounds, including CDK inhibitors. researchgate.net While specific experimental data on this compound derivatives as CDK-8 inhibitors is limited, the broader class of pyrimidine derivatives has been the subject of computational and in-silico screening for potential CDK-8 inhibitory activity. researchgate.net Molecular docking studies are employed to investigate the binding affinity and interaction of virtually designed pyrimidine derivatives with the CDK8 protein structure. researchgate.netresearchgate.net These theoretical studies help to identify which pyrimidine-based structures may have the potential to bind to and inhibit CDK8, guiding the synthesis of new compounds for future experimental evaluation. researchgate.netresearchgate.net

Antimicrobial Activities

In addition to their anticancer properties, pyrimidine derivatives have been investigated for their potential to combat microbial infections. The heterocyclic pyrimidine ring serves as a versatile scaffold for developing agents with efficacy against both bacteria and fungi.

Antibacterial Efficacy

The search for new antibacterial agents is driven by the global challenge of antibiotic resistance. Pyrimidine derivatives have shown promise in this area. For example, a study on fused pyrimidines identified 6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines with potent activity against Staphylococcus aureus. The structure-activity relationship analysis revealed that a bromo substitution on the 4-benzylamine group was critical for the observed potent antibacterial effect. This highlights the importance of halogenated phenyl groups in enhancing the antibacterial properties of pyrimidine-based compounds.

Antifungal Efficacy

Fungal infections, particularly those caused by opportunistic pathogens like Candida albicans, pose a significant threat to immunocompromised individuals. frontiersin.org The development of new antifungal agents is a critical area of research. Pyrimidine derivatives have demonstrated notable antifungal properties.

In one study, novel pyrimidine derivatives containing an amide moiety were synthesized and evaluated for their in vitro antifungal activity against various plant pathogenic fungi. researchgate.net A compound featuring a 5-bromo-2-fluoro-N-(phenyl)benzamide structure linked to a pyrimidine core exhibited excellent antifungal activity against Phomopsis sp., with an efficacy even greater than the commercial fungicide Pyrimethanil. researchgate.net

Furthermore, the pyrimidine analogue 5-Fluorouridine has been shown to possess significant antifungal activity against planktonic cells of several Candida species, including the highly pathogenic C. albicans. nih.gov Studies have determined its Minimum Inhibitory Concentrations (MICs) and Minimum Fungicidal Concentrations (MFCs), confirming its ability to inhibit fungal growth. nih.gov While not a bromophenyl derivative, this research reinforces the potential of the pyrimidine core as a foundation for developing new antifungal therapies.

Table 2: Antimicrobial Activity of Selected Pyrimidine Derivatives

Compound ClassTarget OrganismActivity NotedReference
6-Aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines (with p-bromo substitution)Staphylococcus aureusPotent antibacterial activity.
5-Bromo-benzamide Pyrimidine DerivativesPhomopsis sp.Excellent antifungal activity, superior to Pyrimethanil. researchgate.net
5-FluorouridineCandida albicansSignificant antifungal activity with determined MIC/MFC values. nih.gov

Antiviral Activities

The pyrimidine nucleus is a foundational structure in a variety of compounds exhibiting antiviral properties. nih.gov A wide array of pyrimidine molecules have been synthesized and evaluated for their effectiveness against numerous viruses, including influenza virus, respiratory syncytial virus, herpes virus, hepatitis B and C, and human immunodeficiency virus (HIV). nih.gov For instance, pyrimido[4,5-d]pyrimidine (B13093195) derivatives have shown selective efficacy against human coronaviruses. mdpi.com

One notable example within the broader class of 5-substituted pyrimidines is (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU). This nucleoside analog is a highly potent and selective inhibitor of herpes simplex virus type 1 (HSV-1) and varicella-zoster virus (VZV). nih.gov The antiviral action of BVDU is dependent on a specific phosphorylation event carried out by the virus-encoded deoxythymidine kinase. nih.gov The antiviral mechanism of some compounds is linked to the depletion of pyrimidine pools, which are essential for the efficient replication of viruses. researchgate.net

While the pyrimidine scaffold is well-established in antiviral research, specific studies focusing on the antiviral properties of this compound derivatives are not extensively documented in publicly available literature. However, the known activities of structurally related compounds suggest that this chemical class could be a subject for future antiviral screening and drug development programs. nih.govdtic.mil

Anti-inflammatory Activities

Pyrimidine derivatives are recognized for their significant anti-inflammatory potential, often acting through the inhibition of key inflammatory mediators. nih.govnih.gov The mechanism of action for many pyrimidine-based anti-inflammatory agents involves the suppression of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which in turn reduces the production of prostaglandins. nih.govnih.gov Research has also explored pyrimidines as inhibitors of other inflammatory targets like lipoxygenase (LOX) and phosphodiesterase 4 (PDE4). nih.govnih.gov

While direct studies on this compound are limited, research into structurally related compounds highlights the potential of this scaffold. For example, a series of diaryl-1,2,4-triazolo[3,4-a]pyrimidine hybrids, which are fused pyrimidine systems, have been investigated as selective COX-2 inhibitors. acs.org One such derivative, 5-Amino-7-(4-bromophenyl)-7,8-dihydro-3-phenyl- mdpi.comnih.govacs.orgtriazolo[3,4-a]pyrimidine-6-carbonitrile, incorporates the 4-bromophenyl moiety and has been evaluated for its anti-inflammatory properties. acs.org

The anti-inflammatory effects of various pyrimidine derivatives have been demonstrated to be comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin (B1671933) and celecoxib (B62257) in preclinical models. nih.govsemanticscholar.org

Table 1: Anti-inflammatory Activity of Selected Pyrimidine Derivatives

Compound Class Target Key Findings
Pyrano[2,3-d]pyrimidines COX-2 Potent inhibition of COX-2 activity with IC50 values as low as 0.04 µmol. nih.gov
1H-Pyrazolyl-thiazolo[4,5-d]pyrimidines General Inflammation Possessed anti-inflammatory effects similar to indomethacin in rat models. nih.gov
Diaryl-1,2,4-triazolo[3,4-a]pyrimidine Hybrids COX-2 / sEH Derivatives showed potent dual inhibition, with some being effective as analgesic and anti-inflammatory agents in vivo. acs.org

Antimalarial Activities

The pyrimidine ring is a crucial pharmacophore in the development of antimalarial drugs. A prominent example is the class of 2,4-diaminopyrimidines, which includes the well-known drug pyrimethamine. acs.org These compounds typically function by inhibiting the dihydrofolate reductase (DHFR) enzyme in the parasite, an essential enzyme in the folate biosynthesis pathway. nih.gov

Medicinal chemistry campaigns often explore substitutions at the 5-position of the pyrimidine ring to enhance potency and overcome resistance. The introduction of an aryl group at this position is a common strategy. acs.org Studies on 5-aryl-2,4-diaminopyrimidines have been conducted to explore their structure-activity relationships as antimalarials. acs.org Furthermore, research on other heterocyclic systems has shown that molecules containing a para-substituted phenyl group can exhibit significant activity against Plasmodium species. nih.gov For instance, (2E)-N-(4-bromo-2-chlorophenyl)-3-phenylprop-2-enamide was identified as a highly effective agent against Plasmodium falciparum. mdpi.com

Despite the established importance of the 5-aryl-pyrimidine scaffold in antimalarial research, specific evaluations of this compound derivatives for their efficacy against Plasmodium falciparum or other malaria-causing parasites are not widely reported in the current scientific literature. The proven success of related structures, however, suggests this could be a viable area for future investigation. acs.orgnih.gov

Cardiovascular System Modulation (Endothelin Receptor Antagonism)

Derivatives of this compound have been successfully developed as potent modulators of the cardiovascular system, specifically as endothelin (ET) receptor antagonists. The endothelin system plays a critical role in vasoconstriction and cell proliferation, and its dysregulation is implicated in diseases like pulmonary arterial hypertension (PAH).

A key example is Macitentan , an orally active, potent dual antagonist of both the endothelin-A (ETA) and endothelin-B (ETB) receptors. acs.org The chemical structure of Macitentan is N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide. researchgate.net The development of Macitentan emerged from a medicinal chemistry program that aimed to improve upon earlier endothelin receptor antagonists. acs.org

Structure-activity relationship (SAR) studies revealed that the presence of a 4-bromophenyl group at the 5-position of the core pyrimidine is crucial for high potency. While various substituents were tolerated at this position, halogenated phenyl rings were found to be particularly effective. acs.org

Table 2: In Vitro Activity (IC50, nM) of 5-Substituted Pyrimidine Derivatives as Endothelin Receptor Antagonists

5-Position Substituent ETA Receptor IC50 (nM) ETB Receptor IC50 (nM)
Phenyl 54 1300
4-Methylphenyl 11 390
4-Methoxyphenyl 1.8 170
4-Bromophenyl 0.5 390
4-Chlorophenyl 0.8 420

Data derived from SAR studies leading to the development of potent endothelin receptor antagonists. acs.org

The data indicates that electron-withdrawing groups, such as bromo and chloro, at the para-position of the 5-phenyl ring contribute to a significant improvement in affinity for the ETA receptor. acs.org

Bone Anabolic Properties (Osteogenesis Promotion)

Recent research has identified derivatives of this compound as potent agents for promoting bone formation, a process known as osteogenesis. These findings present a promising avenue for the development of anabolic therapies for bone-related disorders.

A specific derivative, N-(5-bromo-4-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-yl)hexanamide , has been identified as a highly efficacious bone anabolic agent in both in vitro and in vivo studies. This compound has demonstrated the ability to stimulate bone formation and regeneration.

Upregulation of Osteogenic Genes (e.g., RUNX2, type 1 col)

The bone-forming activity of these pyrimidine derivatives is linked to their ability to modulate the expression of key genes involved in osteoblast differentiation and function. It has been shown that N-(5-bromo-4-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-yl)hexanamide promotes osteogenesis by upregulating the expression of critical osteogenic genes. These include:

RUNX2 (Runt-related transcription factor 2): A master transcription factor that is essential for osteoblast differentiation and skeletal development.

Type 1 collagen (col1): The primary structural protein in the bone matrix, providing the scaffold for mineralization.

By increasing the expression of these genes, the compound effectively stimulates the cellular machinery required for building new bone tissue.

Activation of Signaling Pathways (e.g., BMP2/SMAD1)

The upregulation of osteogenic genes by these pyrimidine derivatives is mediated through the activation of specific cellular signaling pathways. Research has confirmed that the mechanism of action involves the activation of the BMP2/SMAD1 signaling pathway .

Bone Morphogenetic Protein 2 (BMP2) is a potent growth factor that induces the differentiation of mesenchymal stem cells into osteoblasts. Upon binding to its receptor, BMP2 initiates a signaling cascade that leads to the phosphorylation and activation of SMAD1 proteins. These activated SMAD proteins then translocate to the nucleus, where they act as transcription factors to turn on osteogenic genes like RUNX2. The ability of N-(5-bromo-4-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-yl)hexanamide to activate this specific pathway underscores its targeted effect on promoting bone anabolism.

Other Noted Biological Activities (e.g., Analgesic, Anti-diabetic, Anti-HIV, Calcium Channel Blockers)

Derivatives of this compound have been investigated for a range of pharmacological effects beyond their most prominent applications. Research has explored their potential as analgesic, anti-diabetic, anti-HIV, and calcium channel blocking agents, revealing a versatile scaffold for drug discovery.

Analgesic Activity

Certain bromophenyl pyrimidine derivatives have demonstrated notable analgesic properties. In a study focused on new 2,4,6-trisubstituted pyrimidines, compounds were screened for their anti-inflammatory and analgesic activities in vivo. nih.gov Among the synthesized series, 2-amino-4-(4-aminophenyl)-6-(3-bromophenyl) pyrimidine was identified as one of the most potent compounds, exhibiting significant analgesic effects when compared against the reference standard, ibuprofen. nih.gov The research highlighted that pyrimidine derivatives that showed good anti-inflammatory activity also tended to display better analgesic activity. nih.gov

Anti-diabetic Activity

The pyrimidine scaffold is a key area of interest in the development of novel anti-diabetic agents. researchgate.netresearchgate.net A primary strategy in managing type 2 diabetes is the inhibition of carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase, which delays glucose absorption and lowers postprandial blood glucose levels. researchgate.netresearchgate.netnih.govnih.gov Pyrimidine derivatives have been identified as an attractive molecular framework for developing new and effective inhibitors of these enzymes. researchgate.netresearchgate.net

Research into pyrimidine-fused heterocycles has shown that these compounds can act as potent inhibitors of α-glucosidase and α-amylase. researchgate.net The structural diversity achievable through multi-component synthesis reactions allows for the creation of a wide range of derivatives, where the substituents on the heterocyclic ring play a significant role in the enzyme inhibitory activity. researchgate.netremedypublications.com This targeted inhibition of α-amylase and α-glucosidase is a key therapeutic approach for managing diabetes, and pyrimidine-based compounds represent a promising class of candidates for this purpose. researchgate.netresearchgate.net

Anti-HIV Activity

The pyrimidine nucleus is a foundational structure for various compounds possessing antiviral properties, including activity against the Human Immunodeficiency Virus (HIV). mdpi.comscispace.comnih.gov A notable class of pyrimidine-based antivirals are the non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov One such group, known as 'dihydro-alkoxy-benzyl-oxopyrimidine' (DABO) analogues, has been synthesized and evaluated for anti-HIV activity. nih.gov

A series of 2,5-disubstituted 6-(1-naphthylmethyl)-pyrimidin-4(3H)-ones were tested in vitro in MT-4 cells. nih.gov Several of these compounds showed moderate to good activity against wild-type HIV-1. nih.gov Structure-activity relationship (SAR) studies indicated that modifications to the amino function at the C(2) position and the alkyl group at the C(5) position of the pyrimidine ring are critical for potent anti-HIV-1 activity. nih.gov

Anti-HIV-1 Activity of Selected 6-(1-naphthylmethyl)pyrimidin-4(3H)-one Derivatives nih.gov
CompoundIC₅₀ (µM)SI
Compound 6d0.21724
DDI (Reference)5.64>44

Calcium Channel Blockers

Derivatives of dihydropyrimidine (B8664642) (DHPM) have been extensively studied as calcium channel blockers (CCBs), acting as potent mimics of dihydropyridine (B1217469) (DHP) drugs like nifedipine. nih.govderpharmachemica.com These compounds are of significant interest for their antihypertensive properties. nih.govnih.gov The core structure typically features a 4-aryl-1,4-dihydropyrimidine scaffold, and these molecules are recognized as aza-analogs of dihydropyridines. nih.govderpharmachemica.com

Research has demonstrated that 2-heterosubstituted and 3-substituted-4-aryl-1,4-dihydro-6-methyl-5-pyrimidinecarboxylic acid esters are potent calcium channel blockers. nih.govnih.govacs.org Structure-activity studies have shown that the nature of the ester group and other substituents are crucial for biological activity. nih.gov For instance, a 4-(4-chlorophenyl) dihydropyrimidine derivative has been synthesized and shown to have potent calcium channel blocking effects. derpharmachemica.com The antihypertensive activity of these compounds is attributed to their ability to block L-type calcium channels, leading to the relaxation of vascular smooth muscle and vasodilation. e-jcpp.org The versatility of the aryl group at the C4 position allows for various substitutions to modulate potency and pharmacological profile. nih.govscilit.com

Advanced Research and Emerging Applications of 5 4 Bromophenyl Pyrimidine

Material Science Applications

The structural characteristics of 5-(4-Bromophenyl)pyrimidine and its derivatives make them valuable building blocks in material science. The presence of the pyrimidine (B1678525) ring, with its electron-withdrawing nature, combined with the bromo and phenyl groups, allows for the tuning of electronic, optical, and physical properties of materials into which it is incorporated.

Development of Advanced Materials

Derivatives of this compound are utilized as key intermediates in the creation of advanced materials. The stability and reactivity of compounds like 5-(4-Bromophenyl)-4,6-dichloropyrimidine (B57207) facilitate their use in synthesizing complex molecules designed for specific functions. These materials are developed for applications demanding high performance and unique properties, leveraging the inherent chemical characteristics of the pyrimidine core.

Polymers and Coatings with Enhanced Properties

In the field of polymer science, pyrimidine-based compounds are instrumental in developing functional polymers and coatings. These materials often exhibit enhanced durability and resistance to environmental factors. The incorporation of the this compound moiety can improve thermal stability, chemical resistance, and surface properties of the resulting polymer films, making them suitable for protective coatings and specialized applications where performance is critical.

Non-linear Optical (NLO) Materials

The pyrimidine scaffold is a subject of significant research for its potential in non-linear optical (NLO) materials. researchgate.net NLO materials are crucial for applications in optical data processing, telecommunications, and photonics. rsc.org The π-deficient, electron-withdrawing nature of the pyrimidine ring makes it an ideal component for creating "push-pull" molecules, which are known to exhibit significant NLO properties. rsc.org Research on various pyrimidine derivatives has shown their potential for applications in second harmonic generation and two-photon absorption. researchgate.net

A recent study investigated a newly synthesized pyrimidine derivative, demonstrating its potential for use in advanced optical devices. rsc.orgresearchgate.net The study confirmed significant enhancement in NLO behavior, with the compound exhibiting a third-order nonlinear susceptibility superior to some known materials. rsc.orgrsc.orgresearchgate.net This highlights the promise of pyrimidine-based molecules, including this compound, as foundational structures for future optical technologies. rsc.org

Agrochemical Formulations (Herbicides, Fungicides)

Pyrimidine derivatives have a well-established and significant role in the agrochemical industry. researchgate.net Their biological activity has been harnessed to develop a range of products for crop protection.

Compounds based on the pyrimidine structure are effective as herbicides and fungicides. researchgate.netnih.gov The invention of pyrimidine derivatives for controlling undesired plant growth is an active area of research, with a focus on creating herbicidal compositions that are effective in various crops. google.comwipo.int These compounds often exhibit excellent herbicidal effects at low doses against both annual and perennial weeds while maintaining safety for useful crops. google.com Furthermore, the fungicidal properties of pyrimidine derivatives have led to the development of important commercial fungicides used in agriculture. nih.gov The core pyrimidine structure is a versatile starting point for synthesizing novel fungicides to combat phytopathogenic fungi that can be resistant to existing treatments. nih.gov

Application AreaFunctionSignificance
HerbicidesControl of undesired plant growth (weeds).Effective at low application rates against a broad spectrum of weeds, with selectivity for crop safety. google.comgoogle.com
FungicidesControl of phytopathogenic fungi.Forms the basis for several commercial fungicides and ongoing research into new antifungal agents. nih.gov

On-Surface Synthesis and Coordination Chemistry

The precise arrangement of molecules on surfaces is a key area of nanotechnology and materials science. On-surface synthesis allows for the creation of novel molecular architectures that cannot be formed through traditional solution chemistry. This compound and its derivatives are excellent candidates for these studies due to their defined structure and reactive sites (bromine atom and nitrogen atoms in the pyrimidine ring).

Self-Assembly Structures on Metallic Surfaces

Detailed studies using low-temperature scanning tunneling microscopy (LT-STM) have explored the coordination reactions of a closely related molecule, 5-(2-(4-bromophenyl)ethynyl)pyrimidine (PEPmBr), on a silver surface (Ag(111)). acs.org These studies provide significant insight into the behavior of the this compound scaffold in on-surface reactions.

When deposited onto the Ag(111) surface at room temperature, the PEPmBr molecules spontaneously form a large-scale, pinwheel-like self-assembly structure. acs.org Through controlled thermal activation (annealing), a series of hierarchical reactions can be induced. This process involves the breaking of the carbon-bromine (C-Br) bond and subsequent coordination with silver atoms, leading to the formation of organometallic dimers and tetramers. acs.orgresearchgate.net Further thermal activation can induce the rotation of the coordination bonds, resulting in a variety of organized nanostructures, including triangular, rectangular, and zigzag patterns. acs.org This research demonstrates a method for the controllable, stepwise formation of different organometallic structures on a surface. researchgate.net

Experimental StepObservationResulting Structure
Vapor deposition of PEPmBr onto Ag(111) at room temperature.Spontaneous organization of molecules.Large-scale pinwheel-like self-assembly. acs.org
Thermal annealing.Hierarchical coordination reactions are initiated.Formation of organometallic dimers and tetramers. acs.orgresearchgate.net
Further thermal activation.Rotation of C–Ag–C and N–Ag–N coordination bonds.Various organometallic nanostructures (triangle, rectangle, zigzag). acs.org

Organometallic Dimer and Tetramer Synthesis

The synthesis of organometallic dimers and tetramers using 5-(2-(4-bromophenyl)ethynyl)pyrimidine (PEPmBr) on a silver (Ag(111)) surface has been demonstrated through hierarchical coordination reactions. acs.orgresearchgate.net This process is initiated by the vapor deposition of PEPmBr molecules onto the Ag(111) surface at room temperature, which leads to the formation of a large-scale, pinwheel-like self-assembly structure. acs.orgresearchgate.net

Subsequent thermal activation is employed to induce the formation of organometallic dimers and tetramers. acs.orgresearchgate.net The synthesis is a stepwise process where the temperature is carefully controlled to guide the chemical reactions. At approximately 303 K, the activation of N–H bonds begins, resulting in the formation of N–Ag–N organometallic dimers. researchgate.net As the temperature is increased to 333 K, the N–H bond activation is completed, and the C–Br bonds start to dissociate. researchgate.net Further annealing to 380 K leads to the cleavage of the N–Ag–N bonds following the complete dissociation of the C–Br bonds. researchgate.net

The table below summarizes the key stages in the synthesis of organometallic dimers and tetramers from a related bis-(4-bromophenyl) amine (BPA) system on a Ag(111) surface, which provides insight into the bond activation processes relevant to the formation of such structures.

Annealing Temperature (K)Observed ReactionResulting Structure
150Molecules remain intactWell-ordered self-assembled structures
303N–H activation startsN–Ag–N organometallic dimers
333Complete N–H activation and start of C-Br dissociation-
380Breakage of N–Ag–N bonds after complete C-Br dissociationIntramolecular dehydrocyclization (five-membered ring)
403Breakage of N–Ag–N bonds and formation of 3-fold C–Ag–C bonds-

Controlled Formation of Nanostructures

The controlled formation of various nanostructures is achieved through further thermal activation of the synthesized organometallic dimers and tetramers of 5-(2-(4-bromophenyl)ethynyl)pyrimidine on the Ag(111) surface. acs.org This process does not involve the release of the coordinated silver atoms to form covalent bonds. Instead, thermal activation induces the rotation of the C–Ag–C and N–Ag–N coordination bonds. acs.org

This bond rotation is a key mechanism that leads to the formation of diverse organometallic "nanoteris" structures, including triangular, rectangular, and zigzag configurations. acs.org The ability to control the formation of these different nanostructures is dependent on the precise application of thermal energy, which dictates the rotational dynamics of the coordination bonds. acs.org The study of these surface-confined reactions and self-assembly processes is facilitated by low-temperature scanning tunneling microscopy (LT-STM), which allows for the direct visualization of the molecular and supramolecular structures. acs.orgresearchgate.net

The diversity of the resulting nanostructures is also influenced by the nature of the underlying metallic substrate, indicating that the choice of substrate can be a critical parameter for tuning the final architecture. researchgate.net This substrate-dependent regulatory effect highlights the potential for designing and fabricating a wide array of complex molecular architectures on surfaces. researchgate.net

Based on a comprehensive search of available scientific literature, detailed computational and theoretical studies focusing specifically and exclusively on the compound this compound are not presently available. Research in this area has predominantly centered on more complex derivatives, such as 5-(4-bromophenyl)-4,6-dichloropyrimidine or other substituted analogues, which are investigated for specific therapeutic applications.

The precise computational data required to populate the requested sections—including Density Functional Theory (DFT) calculations for reactivity descriptors, electronic and structural relationships, molecular stability, hyperpolarizability, and specific molecular docking studies with ligand-protein interaction analysis for the parent compound this compound—could not be located in the public domain.

Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the provided outline without extrapolating from related but distinct chemical entities, a step that would violate the explicit instructions to focus solely on this compound.

Computational and Theoretical Studies on 5 4 Bromophenyl Pyrimidine

Molecular Docking Studies

Binding Affinity Predictions

Computational studies, particularly molecular docking and quantitative structure-activity relationship (QSAR) analyses, have been instrumental in predicting the binding affinities of derivatives of 5-(4-Bromophenyl)pyrimidine to various biological targets. While specific binding affinity predictions for the parent compound, this compound, are not extensively documented, research on its derivatives provides significant insights into its potential as a scaffold for developing targeted inhibitors.

One area of investigation has been the potential of this compound derivatives as inhibitors of Cyclin-Dependent Kinase 8 (CDK8), a protein involved in the regulation of transcription and a target in cancer therapy. Molecular docking studies have been performed on a series of pyrimidine (B1678525) analogues, including those with a 5-(4-bromophenyl) core, to predict their binding modes and affinities within the CDK8 active site. These studies suggest that the pyrimidine scaffold can serve as a foundation for designing effective CDK8 inhibitors. The docking analyses revealed that modifications on the pyrimidine ring significantly influence the binding affinity. For instance, the introduction of various substituted benzylideneamino groups at the 2-position of the pyrimidine ring was explored. The predicted binding energies and interactions with key amino acid residues in the CDK8 binding pocket for several derivatives are summarized below.

Table 1: Predicted Binding Affinities of this compound Derivatives against CDK8
CompoundDocking Score (kcal/mol)Interacting Residues
(E)-4-(((4-(4-bromophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-yl)imino)methyl)phenol-8.5Val16, Ala31, Val64, Ala157, Asp158
(E)-N-benzylidene-4-(4-bromophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine-8.2Val16, Ala31, Val64, Ile78, Ala157
(E)-4-(4-bromophenyl)-N-(4-nitrobenzylidene)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine-9.1Val16, Ala31, Val64, Asp158, Glu160

Another significant application of the this compound scaffold is in the development of endothelin receptor antagonists. The drug Macitentan, which is a potent dual endothelin receptor (ETA and ETB) antagonist, features this chemical moiety. The binding affinities of a series of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide derivatives have been determined through in vitro binding assays. These studies, while experimental, provide a basis for computational predictions and understanding the structure-activity relationships. The introduction of a second pyrimidine ring via an ethylene (B1197577) glycol linker was found to significantly improve the affinity for both ETA and ETB receptors. acs.org

Table 2: In Vitro Binding Affinities of Macitentan Analogues
CompoundETA IC50 (nM)ETB IC50 (nM)
N-[5-(4-Bromophenyl)-6-[2-(2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide0.5391
N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan)0.20.5
N-[5-(4-Bromophenyl)-6-[2-[(5-methylthio-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide0.31.5

These findings underscore the utility of the this compound core in designing molecules with high affinity for specific biological targets. Computational predictions of binding affinity, guided and validated by experimental data, continue to be a crucial tool in the optimization of lead compounds based on this versatile scaffold.

Analytical Methodologies in the Research of 5 4 Bromophenyl Pyrimidine

Spectroscopic Characterization

Spectroscopic methods are fundamental in determining the molecular structure of 5-(4-bromophenyl)pyrimidine and related compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide detailed information about the compound's atomic arrangement, mass, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

NMR spectroscopy is a powerful tool for elucidating the precise structure of organic molecules. Both ¹H-NMR and ¹³C-NMR have been used to confirm the identity of intermediates and derivatives related to this compound.

In the characterization of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207), a key derivative, ¹H-NMR spectroscopy confirmed its structure. atlantis-press.com The spectrum, recorded in DMSO-d₆, shows distinct signals corresponding to the protons of the pyrimidine (B1678525) and the bromophenyl rings. atlantis-press.comresearchgate.net The singlet at 8.96 ppm is assigned to the lone proton on the pyrimidine ring, while the two doublets at 7.72 ppm and 7.39 ppm correspond to the aromatic protons of the 4-bromophenyl group. atlantis-press.comresearchgate.net

¹H-NMR Data for 5-(4-bromophenyl)-4,6-dichloropyrimidine

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Integration Assignment Solvent
8.96 Singlet (s) - 1H Pyrimidine-H DMSO-d₆
7.72 Doublet (d) 8.5 2H Ar-H DMSO-d₆
7.39 Doublet (d) 8.5 2H Ar-H DMSO-d₆

Data sourced from Zhang, K., et al. (2015). atlantis-press.comresearchgate.net

Though specific ¹³C-NMR data for this compound itself is not detailed in the provided context, the technique is mentioned as a standard method for confirming the final structures of its arylated derivatives. mdpi.com

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and confirm the elemental composition of synthesized compounds. For derivatives of this compound, Electrospray Ionization (ESI) is a common technique. atlantis-press.comresearchgate.net

The mass spectrum of 5-(4-bromophenyl)-4,6-dichloropyrimidine shows a protonated molecular ion peak [M+H]⁺ at m/z 302, which is consistent with its calculated molecular weight. atlantis-press.comresearchgate.net Similarly, the intermediate this compound-4,6-diol was identified by its [M+H]⁺ peak at m/z 269.0 and an [M+Na]⁺ peak at m/z 288.9. atlantis-press.com High-resolution mass spectrometry (HRMS) has also been utilized for precise mass determination of more complex derivatives, which can confirm the presence of bromine through the characteristic isotopic pattern. rsc.orgresearchgate.net

Mass Spectrometry Data for this compound Derivatives

Compound Ionization Mode Observed m/z Ion
5-(4-bromophenyl)-4,6-dichloropyrimidine ESI 302 [M+H]⁺
This compound-4,6-diol ESI 269.0 [M+H]⁺
This compound-4,6-diol ESI 288.9 [M+Na]⁺

Data sourced from Zhang, K., et al. (2015). atlantis-press.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. While specific IR data for the parent this compound is not extensively detailed, the technique has been applied to characterize related structures. For instance, the IR spectrum of 5-bromopyrimidine, a core component, has been documented. nih.govnist.gov In the analysis of a more complex derivative, 5-(4-Bromophenyl)-7-(2,4-dimethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine, FTIR analysis identified key vibrational bands corresponding to N–H (3184 cm⁻¹), aromatic C–H (3065 cm⁻¹), C=C aromatic (1591 cm⁻¹), and C-Br (734 cm⁻¹) groups, confirming the presence of the essential structural motifs. researchgate.net

Chromatographic Techniques

Chromatography is indispensable for monitoring reaction progress, isolating products, and assessing purity.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a standard technique used to monitor the progress of reactions involving this compound and its derivatives. mdpi.com Researchers typically use silica (B1680970) gel plates for this purpose. atlantis-press.comresearchgate.net For example, during the synthesis of 5-(4-bromophenyl)-pyrimidine-4,6-diol, TLC on silica gel with a heptane:ethyl acetate (B1210297) (1:1) mobile phase showed the product remaining at the starting point (Rf = 0), indicating its high polarity compared to the starting materials. acs.org Visualization of the separated spots is often accomplished using UV light at 254 nm. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical method that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is frequently used to check the purity of final compounds and intermediates in the synthesis of this compound derivatives. acs.org For instance, the purity of a series of endothelin receptor antagonists derived from this core structure was confirmed to be greater than 95% by LC-MS. acs.org The analysis of the intermediate 5-(4-bromophenyl)-pyrimidine-4,6-diol by LC-MS yielded a retention time (tR) of 0.52 minutes and a corresponding [M+H]⁺ ion at m/z 267.08, confirming both its identity and purity in the reaction mixture. acs.org

Table of Compounds Mentioned

Compound Name
This compound
5-(4-bromophenyl)-4,6-dichloropyrimidine
This compound-4,6-diol
4-(4-bromophenyl)pyrimidine
5-Bromopyrimidine

X-ray Diffraction Studies (Single Crystal X-ray Diffraction)

Single-crystal X-ray diffraction (SCXRD) is a definitive analytical technique for determining the precise three-dimensional atomic arrangement of a crystalline solid. This methodology has been instrumental in elucidating the molecular structure and supramolecular architecture of various derivatives of this compound. The process involves irradiating a single crystal of the compound with a focused X-ray beam and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams provide detailed information about the crystal lattice, bond lengths, bond angles, and stereochemistry of the molecule.

In the study of a thiazolo[3,2-a]pyrimidine derivative containing a 4-bromophenyl fragment at the C5 position, SCXRD was used to unambiguously confirm its structure. mdpi.com Crystals suitable for analysis were obtained through the slow evaporation of a tetrahydrofuran solution. mdpi.com The analysis revealed that the thiazolo[3,2-a]pyrimidine bicycle is nearly flat, with the six-membered ring adopting a sofa conformation. mdpi.com A key finding from this study was the role of halogen-π interactions involving the bromine atom in the formation of one-dimensional, homochiral supramolecular assemblies in the crystalline phase. mdpi.com

Similarly, the crystal structure of N-(4-Bromophenyl)-4-methoxybenzenesulfonamide was determined by single-crystal X-ray diffraction to understand its molecular and crystal structure. researchgate.net The crystallographic data provides precise parameters of the unit cell, which is the basic repeating structural unit of a crystalline solid.

Table 1: Example Crystallographic Data for a this compound Derivative

Parameter Value Reference
Compound Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate mdpi.com
Chemical Formula C₁₆H₁₅BrN₂O₃S mdpi.com
Formula Weight 395.28 mdpi.com
Crystal System Monoclinic cardiff.ac.uk
Space Group P2₁/n cardiff.ac.uk
a (Å) 14.9517(9) cardiff.ac.uk
b (Å) 5.4857(3) cardiff.ac.uk
c (Å) 27.9582(17) cardiff.ac.uk
β (°) 102.434(6) cardiff.ac.uk
Volume (ų) 2239.4(2) cardiff.ac.uk
Z 4 cardiff.ac.uk

Note: The data in this table is representative of crystallographic studies on related compounds and serves as an illustrative example.

In vitro and In vivo Assay Methodologies for Biological Evaluation

Antiproliferative Assays: Cell-based antiproliferative assays are fundamental in cancer research to screen for compounds that can inhibit the growth of tumor cells. A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. brieflands.com This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial reductases convert the yellow MTT tetrazolium salt into a purple formazan product, the amount of which is proportional to the number of living cells. The results are often expressed as the IC₅₀ value, which is the concentration of the compound required to inhibit cell growth by 50%.

A series of novel barbituric acid derivatives incorporating azole moieties, including structures with a bromophenyl group, were evaluated for their antiproliferative activity against human cancer cell lines such as BEL-7402 (liver), HCT-116 (colorectal), and MCF-7 (breast). brieflands.com Similarly, various pyrazolo[1,5-a]pyrimidines were screened against breast cancer (MCF-7, BT474) and leukemia (NALM-6, SB-ALL) cell lines. researchgate.net

Table 2: Antiproliferative Activity of Representative Pyrimidine Derivatives

Compound ID Cell Line IC₅₀ (µM) Reference
11f Huh-7 (Hepatocellular Carcinoma) 6.3 researchgate.net
16b HeLa (Cervical Adenocarcinoma) 7.8 researchgate.net
11i MCF-7 (Breast Adenocarcinoma) 3.0 researchgate.net
3s BEL-7402 (Liver) 4.02 brieflands.com
3s MCF-7 (Breast Adenocarcinoma) 8.98 brieflands.com
3g HCT-116 (Colorectal) 9.59 brieflands.com

| 4a | SW620 (Human Colon Cancer) | 6.9 | nih.gov |

Note: The compounds listed are derivatives of pyrimidine and are used to illustrate the application of antiproliferative assays. IC₅₀ values are compared against standard chemotherapeutic agents like doxorubicin or 5-fluorouracil in the respective studies.

Alkaline Phosphatase (ALP) Assay: The Alkaline Phosphatase (ALP) assay is a widely used cell-based assay, particularly in bone regeneration research, to measure the osteogenic differentiation of cells. nih.gove-century.us ALP is an enzyme that is highly expressed in bone-forming cells (osteoblasts). The assay quantifies the activity of this enzyme by measuring the conversion of a substrate, such as para-nitrophenyl phosphate (B84403) (pNPP), into a colored product, para-nitrophenol (PNP). e-century.ussigmaaldrich.com This conversion results in a yellow color that can be measured spectrophotometrically at a wavelength of 405 nm. nih.gove-century.us The intensity of the color is directly proportional to the ALP activity, which in turn indicates the level of osteoblastic activity. This assay can be performed in multiwell plates, making it suitable for screening compounds that may promote bone formation. nih.gov

Enzymatic assays are designed to measure the activity of a specific enzyme and the ability of a compound to inhibit it. For pyrimidine derivatives, a key target in cancer therapy is the Bcr-Abl tyrosine kinase.

The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is a hallmark of chronic myelogenous leukemia (CML). nih.govmdpi.com Its unregulated kinase activity drives hyperproliferation and resistance to apoptosis in hematopoietic cells. nih.gov Therefore, inhibiting this enzyme is a primary therapeutic strategy for CML.

Assays to measure Bcr-Abl kinase inhibition typically involve incubating the enzyme with a substrate and the test compound. nih.gov The activity of the kinase is determined by quantifying the amount of phosphorylated substrate. This can be done using various methods, including radioactive assays that measure the incorporation of ³²P-labeled phosphate or non-radioactive methods like ELISA (Enzyme-Linked Immunosorbent Assay). nih.gov In one such method, a biotin-tagged peptide substrate is taken up by cells expressing Bcr-Abl. nih.gov After cell lysis, the phosphorylated substrate is captured on a plate and detected using a generic anti-phosphotyrosine antibody. nih.gov The potency of an inhibitor, such as a this compound derivative, is determined by its ability to reduce the phosphorylation of the substrate, often quantified as an IC₅₀ value. The development of resistance, particularly through mutations like the T315I "gatekeeper" mutation, is a significant clinical challenge, prompting the search for new inhibitors that are effective against these resistant forms of the enzyme. rjpbr.commayocliniclabs.com

In vivo Fracture Defect Model: To evaluate the potential of compounds to promote bone healing, in vivo fracture or bone defect models are employed, commonly in rodents (rats) or rabbits. researchgate.netmdpi.com A critical-sized defect, which is a bone defect large enough that it will not heal on its own, is surgically created, often in the calvaria (skull) or a long bone like the tibia. researchgate.netmdpi.com

The test compound, often incorporated into a scaffold or hydrogel, is then applied to the defect site. researchgate.net The healing process is monitored over several weeks. Analytical methods to assess bone regeneration include:

Micro-computed tomography (micro-CT): This provides high-resolution 3D images of the defect site, allowing for the quantification of new bone volume and bone mineral density. mdpi.comresearchgate.net

X-ray imaging: Used to track the progress of healing and the bridging of the bone defect over time. researchgate.net

Histology and Immunohistochemistry: After the study period, the tissue from the defect site is harvested, sectioned, and stained. Histological staining (e.g., H&E) allows for the visualization of new bone tissue, while immunohistochemistry can detect the presence of specific bone marker proteins like osteocalcin, confirming the formation of mature bone tissue. mdpi.comresearchgate.net

Hypertensive Rats Model: To investigate the antihypertensive potential of pyrimidine derivatives, animal models of hypertension are utilized. A widely used model is the Spontaneously Hypertensive Rat (SHR). nih.gov These rats are genetically predisposed to develop high blood pressure and serve as a standard model for essential hypertension in humans. nih.gov

Another approach is to induce hypertension acutely. For instance, a hypertensive crisis model can be established in Wistar rats by initial subcutaneous injections of small doses of norepinephrine (NE) for several days, followed by an excessive NE infusion to induce a sudden, sharp increase in blood pressure. nih.gov Test compounds are then administered intravenously to assess their ability to rapidly lower blood pressure and improve survival rates. nih.gov Throughout the experiment, blood pressure is continuously monitored to evaluate the efficacy and duration of action of the test compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(4-bromophenyl)pyrimidine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via bromination of pyrimidine derivatives or through multi-step reactions involving heterocyclic precursors. Key methods include:

  • Direct bromination : Using bromine sources (e.g., NBS) under controlled temperatures (60–80°C) to minimize side reactions .
  • Catalyzed cross-coupling : CuI nanoparticles (0.5–2 mol%) enhance regioselectivity in solvent systems like DMF at 100°C, achieving yields up to 85% .
  • Optimization parameters : Reaction time (4–12 hrs), solvent polarity (DMF vs. THF), and catalyst loading significantly impact purity. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. What spectroscopic techniques are recommended for characterizing this compound derivatives?

  • Methodological Answer : A combination of techniques ensures structural validation:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR identify aromatic protons (δ 7.2–8.6 ppm) and confirm bromine substitution patterns .
  • LC-MS : High-resolution LC-MS (e.g., m/z 450.9 [M+H]+^+) verifies molecular weight and detects impurities .
  • Elemental analysis : Confirms C, H, N, and Br content within ±0.3% deviation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Discrepancies in bioactivity (e.g., kinase inhibition vs. antimicrobial effects) require:

  • Comparative bioassays : Parallel testing against standardized cell lines (e.g., MCF-7 for anticancer activity) under identical conditions .
  • Structure-activity relationship (SAR) studies : Modifying substituents (e.g., replacing bromine with methoxy groups) to isolate contributing factors .
  • Molecular docking : Computational modeling (e.g., AutoDock Vina) to predict binding affinities toward targets like EGFR kinase (PDB ID: 1M17) .

Q. What strategies optimize the regioselectivity of this compound in cross-coupling reactions?

  • Methodological Answer : Regioselectivity challenges in Suzuki-Miyaura or Buchwald-Hartwig reactions can be addressed by:

  • Catalyst selection : Pd(PPh3_3)4_4 favors C–C bond formation at the 4-position, while Pd(dba)2_2 promotes 2-substitution .
  • Solvent effects : Polar aprotic solvents (e.g., DMSO) stabilize intermediates, reducing byproduct formation .
  • Temperature control : Lower temperatures (50°C) improve selectivity for mono-functionalized products .

Q. How do electronic effects of the bromine atom influence the reactivity of this compound in nucleophilic substitution?

  • Methodological Answer : The bromine atom’s electron-withdrawing nature activates the pyrimidine ring for nucleophilic attack. Key considerations:

  • Kinetic studies : Monitor reaction progress via TLC to identify optimal substitution rates (e.g., SNAr reactions with amines proceed faster at the 4-position) .
  • Leaving group replacement : Bromine can be substituted with thiols or alkoxy groups using NaSH or RONa, respectively, in ethanol at reflux .

Data Contradiction and Validation

Q. How should researchers validate the stability of this compound derivatives under physiological conditions?

  • Methodological Answer :

  • RP-HPLC analysis : Monitor degradation in simulated physiological buffers (pH 7.4, 37°C) over 24–72 hrs. Stable compounds show <5% degradation and no new peaks .
  • Mass spectrometry : Track isotopic patterns to detect hydrolytic or oxidative byproducts .
  • Synaptosomal assays : Test compound integrity in isolated rat brain synaptosomes to confirm blood-brain barrier stability .

Experimental Design Considerations

Q. What reaction conditions minimize dimerization or polymerization during this compound synthesis?

  • Methodological Answer :

  • Dilute conditions : Maintain substrate concentration <0.1 M to reduce intermolecular interactions .
  • Inert atmosphere : Use argon/nitrogen to prevent oxidation-induced side reactions .
  • Additive use : TEMPO (2,2,6,6-tetramethylpiperidine-N-oxyl) suppresses radical-mediated dimerization .

Advanced Characterization Techniques

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound derivatives?

  • Methodological Answer :

  • Single-crystal X-ray diffraction : Grow crystals via slow evaporation in ethanol/water mixtures. Analyze dihedral angles between pyrimidine and bromophenyl groups to confirm planarity (typically <10° deviation) .
  • DFT calculations : Compare experimental data with computational models (e.g., Gaussian 16) to validate torsional strain predictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.